molecular formula C20H16N2O5S2 B11410118 6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11410118
M. Wt: 428.5 g/mol
InChI Key: PMLOQULKSYJSIN-UHFFFAOYSA-N
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Description

6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, a benzothiazole moiety, and a carboxamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving appropriate precursors such as salicylaldehyde derivatives and active methylene compounds under acidic or basic conditions.

    Introduction of the Benzothiazole Moiety: The benzothiazole ring is introduced via a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone.

    Attachment of the Methylsulfonyl Group: The methylsulfonyl group is added through sulfonation reactions using reagents like methylsulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate with an appropriate amine under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromene ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole and chromene rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol or alkane groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe or inhibitor in enzymatic studies, particularly those involving enzymes that interact with chromene or benzothiazole derivatives.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities. Its structural features suggest it might interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The chromene and benzothiazole moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. The methylsulfonyl group could enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: Lacks the benzothiazole and methylsulfonyl groups, potentially altering its biological activity.

    N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide: Lacks the dimethyl groups, which may affect its chemical reactivity and interactions.

    6,7-dimethyl-N-[1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide: Lacks the methylsulfonyl group, possibly reducing its solubility and bioavailability.

Uniqueness

The presence of both the benzothiazole and chromene rings, along with the methylsulfonyl and carboxamide groups, makes 6,7-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide unique. These structural features contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H16N2O5S2

Molecular Weight

428.5 g/mol

IUPAC Name

6,7-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H16N2O5S2/c1-10-6-13-15(23)9-17(27-16(13)7-11(10)2)19(24)22-20-21-14-5-4-12(29(3,25)26)8-18(14)28-20/h4-9H,1-3H3,(H,21,22,24)

InChI Key

PMLOQULKSYJSIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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